molecular formula C9H11NO4 B13617931 Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid CAS No. 318269-97-5

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

Cat. No.: B13617931
CAS No.: 318269-97-5
M. Wt: 197.19 g/mol
InChI Key: WHIGJPQZRDLSHZ-UHFFFAOYSA-N
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Description

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenyl ring substituted with hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions, with the aldehyde group reacting with the amino group of glycine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific substitution pattern on the phenyl ring also contributes to its distinct chemical and biological properties .

Properties

CAS No.

318269-97-5

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-2-(2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-6-4-2-3-5(8(6)11)7(10)9(12)13/h2-4,7,11H,10H2,1H3,(H,12,13)

InChI Key

WHIGJPQZRDLSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(C(=O)O)N

Origin of Product

United States

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